molecular formula C24H24N4.2HCl B1662671 N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine CAS No. 80259-18-3

N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine

Número de catálogo B1662671
Número CAS: 80259-18-3
Peso molecular: 368.5 g/mol
Clave InChI: QZKGUNQLVFEEBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine” is a complex organic compound. Similar compounds, such as N-[4-(4-Methyl-1-piperazinyl)phenyl]hydrazinecarboxamide, are known to exist . These compounds typically contain a piperazine ring, which is a common feature in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine” are not available, general methods for synthesizing piperazine derivatives involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds, such as N-[4-(4-Methyl-1-piperazinyl)phenyl]hydrazinecarboxamide, has been analyzed . This compound has a molecular formula of C12H19N5O, an average mass of 249.312 Da, and a monoisotopic mass of 249.158966 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as N-[4-(4-Methyl-1-piperazinyl)phenyl]hydrazinecarboxamide, have been analyzed . This compound has a density of 1.2±0.1 g/cm³, a molar refractivity of 71.5±0.3 cm³, and a polar surface area of 74 Ų .

Aplicaciones Científicas De Investigación

α2C-Adrenoceptor Antagonist

JP1302 is a highly selective α2C-adrenoceptor antagonist . It displays around 50-fold selectivity over other α2-adrenoceptor subtypes . This specificity of JP1302 for the α2C-adrenoceptor subtype has been demonstrated through standard in vitro binding and antagonism assays .

Antidepressant Effects

JP1302 has shown to produce antidepressant-like effects in vivo . It effectively reduced immobility in the forced swimming test (FST), a common model used to assess antidepressant activity .

Antipsychotic Effects

In addition to its antidepressant effects, JP1302 has also demonstrated antipsychotic-like effects . It was able to reverse the phencyclidine-induced prepulse-inhibition deficit, a model often used to evaluate antipsychotic activity .

Inhibition of Tyrosine Kinases

JP1302 has been structurally characterized and found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, and they play significant roles in various cellular processes.

Potential Treatment for Neuropsychiatric Disorders

The specific antagonism of the α2C-adrenoceptor by JP1302 suggests that it may have therapeutic potential for the treatment of neuropsychiatric disorders . This is based on the hypothesis that specific antagonism of the α2C-adrenoceptor could be a novel mechanism for treating such disorders .

Proteome Remodeling

JP1302 treatment of HCT116 cells induced a proteome fingerprint that correlated with several RNA transcription inhibitors . This suggests that JP1302 could have an impact on proteome remodeling, which is the process of changing the expression, modification, or degradation of specific proteins within a cell .

Synthesis of Piperazine Derivatives

The compound N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine contains a piperazine moiety . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Therefore, this compound could potentially be used in the synthesis of various piperazine derivatives .

Drug Development

Given its unique properties and effects, JP1302 could be a valuable tool in drug development. Its high selectivity for the α2C-adrenoceptor subtype, along with its antidepressant and antipsychotic effects, make it a promising candidate for further research and potential therapeutic applications .

Propiedades

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24/h2-13H,14-17H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKGUNQLVFEEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230190
Record name JP 1302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine

CAS RN

80259-18-3
Record name Acridin-9-yl[4-(4-methylpiperazin-1-yl)phenyl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80259-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JP 1302
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080259183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JP 1302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.191 g (1.0 mmol) of 4-(4-methylpiperazin-1-yl)aniline, 2.5 ml of methanol and a few drops of concentrated hydrochloric acid were mixed and heated under reflux. The 9-chloroacridine (1-1,5 equivalents) and 2.5 ml methanol were mixed separately and added to the reaction mixture in small portions. After 30 min of stirring, two drops of concentrated hydrochloric acid were added, and heating was continued for 2 h. The reaction mixture was then evaporated to dryness and purified by chromatography (silica gel column; gradient from 100% methylene chloride to 90% methylene chloride and 10% methanol; when 4-(4-methylpiperazin-1-yl)aniline eluted from the column, the eluent was changed to methylene chloride:methanol:triethylamine 94:5:1). A final amount of 0.126 g (34%, overall yield 12%) of the title compound in pure form was obtained.
Quantity
0.191 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
12%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine
Reactant of Route 2
Reactant of Route 2
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine
Reactant of Route 3
Reactant of Route 3
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine
Reactant of Route 4
Reactant of Route 4
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine
Reactant of Route 5
Reactant of Route 5
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine
Reactant of Route 6
Reactant of Route 6
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine

Q & A

Q1: What is the primary mechanism of action of JP1302?

A: JP1302 acts as a selective antagonist of the α2C adrenoceptor subtype. [, , , ] This means it binds to the α2C adrenoceptor and blocks the effects of agonists, such as norepinephrine, from activating the receptor.

Q2: Can you provide examples from the research demonstrating the selectivity of JP1302 for the α2C adrenoceptor subtype?

A2: Several studies showcase the selectivity of JP1302:

  • Mydriasis in Rats: In a study investigating the role of α2 adrenoceptor subtypes in pupil dilation (mydriasis) induced by imidazoline derivatives in rats, JP1302 did not significantly affect the mydriatic effects. This suggests that the α2C adrenoceptor subtype is not significantly involved in this specific physiological response to imidazoline compounds. []
  • Anxiety in Neonatal Rats: Research exploring the long-term anxiety effects of sevoflurane anesthesia in neonatal rats found that JP1302, when co-administered with dexmedetomidine (an α2 adrenoceptor agonist), did not block the anxiolytic effects of dexmedetomidine. This suggests that the anxiolytic effects of dexmedetomidine in this model are not mediated through the α2C adrenoceptor subtype. []
  • Pulmonary Endothelial Cell Permeability: In a study investigating the protective effects of α2 adrenoceptor activation against TNF-α-induced dysfunction in human pulmonary microvascular endothelial cells, JP1302 reversed the protective effect of dexmedetomidine on endothelial permeability. This suggests that α2C adrenoceptor plays a role in maintaining endothelial integrity in the face of inflammatory insults. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.